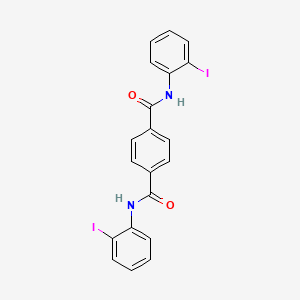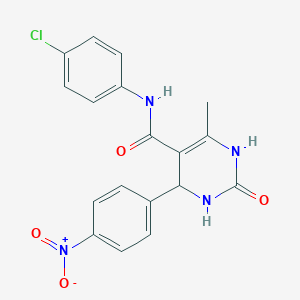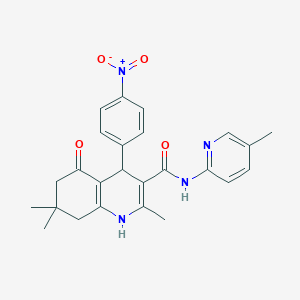
3-(3-nitrobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-nitrobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione, also known as NTMTD, is a compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, which have explored its synthesis method, mechanism of action, and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(3-nitrobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is required for DNA replication and repair. 3-(3-nitrobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
3-(3-nitrobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(3-nitrobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has also been shown to exhibit antifungal and antibacterial activities by disrupting the cell membrane of these microorganisms. In addition, 3-(3-nitrobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been shown to exhibit neuroprotective effects by inhibiting the activity of acetylcholinesterase.
Advantages and Limitations for Lab Experiments
3-(3-nitrobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It has also been shown to exhibit potent anticancer, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs. However, 3-(3-nitrobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 3-(3-nitrobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione. One direction is to further optimize the synthesis method to improve the yield and purity of 3-(3-nitrobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione. Another direction is to explore the potential applications of 3-(3-nitrobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-nitrobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 3-(3-nitrobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione involves the reaction of 3-nitrobenzaldehyde and 2-thienylmethylene malononitrile with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with sodium hydroxide to obtain 3-(3-nitrobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione. This method has been optimized by various researchers to improve the yield and purity of 3-(3-nitrobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione.
Scientific Research Applications
3-(3-nitrobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs. 3-(3-nitrobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of this disease.
properties
IUPAC Name |
(5E)-3-[(3-nitrophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S2/c18-14-13(8-12-5-2-6-22-12)23-15(19)16(14)9-10-3-1-4-11(7-10)17(20)21/h1-8H,9H2/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTSMHNRJUEKMK-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C(=CC3=CC=CS3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)/C(=C\C3=CC=CS3)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B4932879.png)

![1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4932897.png)


![3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4932913.png)
![N-(4-ethoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4932916.png)

![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B4932948.png)

![11-benzoyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4932972.png)
![N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine](/img/structure/B4932976.png)
![N-dibenzo[b,d]furan-3-yl-4-nitrobenzamide](/img/structure/B4932982.png)
![3-[6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4932984.png)